N-Ethyltridecan-1-amine
Overview
Description
N-Ethyltridecan-1-amine, also known as NETA, is an organic compound belonging to the alkane family. It is a colorless and odorless liquid with a boiling point of approximately 140°C and a melting point of -30°C. NETA has been studied extensively for its potential applications in a wide range of scientific fields.
Scientific Research Applications
Pharmacological Research : Compounds with similar structures to N-Ethyltridecan-1-amine might be investigated for their pharmacological properties. For instance, a study on Aminaftone, a synthetic molecule, explored its potential in treating pulmonary hypertension by down-regulating endothelin-1 production, a peptide involved in vasoconstriction and fibrosis (Zambelli et al., 2011).
Dental and Oral Health : Amine fluorides, chemically related to N-Ethyltridecan-1-amine, are used in dental care products for their antimicrobial properties. Research has shown the efficacy of amine fluoride/stannous fluoride in reducing dental plaque and improving gingival health (Weiland et al., 2008).
Material Science : Amines are also investigated for their role in material science, particularly in the development of new materials with specific properties. For example, studies on the removal of smear layers by endodontic irrigation solutions, where ethylene diamine tetra-acetic acid (EDTA) is used, show the potential for amines in enhancing the effectiveness of dental treatments (Hasheminia et al., 2012).
Agricultural Research : Compounds like N-Ethyltridecan-1-amine could be investigated for their effects on plant growth and development. For instance, the application of growth regulators, such as gibberellic acid and N-(phenylmethyl)-1H-purine-6-amine, on the development of A. squamosa L. rootstocks has shown positive effects on plant growth (Ferreira et al., 2002).
properties
IUPAC Name |
N-ethyltridecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-4-2/h16H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHKGHJIWRUDBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600051 | |
Record name | N-Ethyltridecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyltridecan-1-amine | |
CAS RN |
59570-06-8 | |
Record name | N-Ethyltridecan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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